molecular formula C10H13ClN2O4 B5069946 2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol

2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol

Cat. No. B5069946
M. Wt: 260.67 g/mol
InChI Key: WNZRBESJSGVXTK-UHFFFAOYSA-N
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Description

“2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” is a chloroalkoxy alcohol . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular formula of “2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” is C10H13ClN2O4 . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of a related compound, 2-(2-Chloroethoxy)ethanol, is 117-120 °C/5 mmHg, and its density is 1.16 g/mL at 25 °C . The specific physical and chemical properties of “2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” are not provided in the available resources.

Safety and Hazards

The related compound, 2-(2-Chloroethoxy)ethanol, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . The specific safety and hazards information for “2-{2-[(2-chloro-4-nitrophenyl)amino]ethoxy}ethanol” is not provided in the available resources.

properties

IUPAC Name

2-[2-(2-chloro-4-nitroanilino)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c11-9-7-8(13(15)16)1-2-10(9)12-3-5-17-6-4-14/h1-2,7,12,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZRBESJSGVXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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